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Compound of Interest

Compound Name: 5-Aminopyrimidin-4(3H)-one

CAS No.: 69785-94-0

Cat. No.: B112915

Get Quote

An In-Depth Technical Guide to 5-Aminopyrimidin-4(3H)-one: Core Properties and

Applications for Scientific Professionals

Executive Summary
5-Aminopyrimidin-4(3H)-one is a pivotal heterocyclic compound forming the structural

backbone of numerous biologically active molecules. As a derivative of pyrimidine, a core

component of nucleic acids, this molecule and its analogues have garnered significant interest

in medicinal chemistry and drug development. Its versatile structure, characterized by key

hydrogen bond donors and acceptors, allows it to serve as a valuable scaffold for synthesizing

targeted therapeutic agents. This guide provides a comprehensive overview of its fundamental

chemical properties, synthesis, analytical characterization, and its significant role as a building

block in the development of novel pharmaceuticals, particularly kinase inhibitors for oncology

and inflammatory diseases.

Introduction: The Significance of the
Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental motif in nature, most notably as a constituent of the

nucleobases cytosine, thymine, and uracil.[1] This inherent biological relevance has made
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pyrimidine derivatives a fertile ground for medicinal chemists, leading to a vast array of drugs

with applications ranging from antimicrobial and antiviral to anticancer agents.[1][2][3]

5-Aminopyrimidin-4(3H)-one emerges as a particularly valuable intermediate within this class.

Its structure combines an amino group and a pyrimidone core, presenting multiple points for

chemical modification while retaining the essential pharmacophoric features for interacting with

biological targets. It serves as a key starting material for creating more complex molecules,

including potent and selective inhibitors of various protein kinases, which are crucial regulators

of cellular processes and frequently dysregulated in human diseases.[4][5][6] This guide serves

as a technical resource for researchers aiming to leverage the unique properties of this

compound in their drug discovery and development endeavors.

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Aminopyrimidin-4(3H)-one
is essential for its effective use in synthesis and biological assays.

Chemical Structure and Identification
Chemical Name: 5-Aminopyrimidin-4(3H)-one

Synonyms: 5-amino-1H-pyrimidin-6-one[7]

CAS Number: 69785-94-0[8][9][10]

Molecular Formula: C₄H₅N₃O[10]

Molecular Weight: 111.10 g/mol [10]

The compound is commonly supplied and handled as a hydrochloride salt (C₄H₆ClN₃O, MW:

147.56 g/mol ), which typically appears as a yellow solid and exhibits enhanced solubility.[4][8]
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Property Value (Predicted/Reported) Source

Appearance
Yellow solid (hydrochloride

salt)
[4]

Molecular Weight 111.10 g/mol (free base) [10]

147.56 g/mol (hydrochloride

salt)
[4][8]

Density 1.45 g/cm³ (Predicted) [7]

Boiling Point
312.4 °C at 760 mmHg

(Predicted)
[7]

Flash Point 142.7 °C (Predicted) [7]

Storage

Room temperature, inert

atmosphere, protected from

light

[11]

Tautomerism: A Critical Feature
Like many hydroxypyrimidines, 5-Aminopyrimidin-4(3H)-one exists in a state of tautomeric

equilibrium. The predominant form is the keto-amino tautomer, as indicated by its

nomenclature. However, it can interconvert with the enol-amino and imino-keto forms. This

dynamic is crucial as it dictates the molecule's hydrogen bonding patterns, which are

fundamental to its interaction with biological targets such as enzyme active sites. The relative

stability of these tautomers can be influenced by the solvent environment (polar vs. non-polar)

and pH.[12][13]

Caption: Tautomeric equilibrium of 5-Aminopyrimidin-4(3H)-one.

Solubility and Stability
The free base has limited solubility in water but is more soluble in polar organic solvents. The

hydrochloride salt is specifically noted for its excellent solubility in aqueous media, making it

highly suitable for use in biological assays and as a reactant in aqueous reaction systems.[4]

The pH of the solution significantly impacts solubility, as the amino group can be protonated.

[14]
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The compound is generally stable under recommended storage conditions (cool, dark, inert

atmosphere).[7][11] However, researchers should be aware that related fused pyrimidine

systems can be susceptible to nucleophilic attack and subsequent ring-opening under harsh

reaction conditions, a factor attributed to the electron-deficient nature of the pyrimidine ring.[15]

Spectroscopic and Analytical Characterization
Accurate structural confirmation is paramount. The following section details the expected

spectroscopic signatures for 5-Aminopyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to be relatively simple. Key signals would include:

A singlet for the C2-H proton.

A singlet for the C6-H proton.

A broad singlet corresponding to the two protons of the amino (-NH₂) group. The chemical

shift of these protons is solvent-dependent and they are exchangeable with D₂O.[16]

A broad singlet for the lactam N-H proton, also exchangeable with D₂O.

In related aminopyrimidines, the amino group protons often appear in the range of 5.0-5.3

ppm.[17]

¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrimidine

ring. The carbonyl carbon (C4) will be the most downfield signal, typically appearing above

160 ppm.[16]

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for key functional groups. Expected characteristic

absorption bands include:

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric

and asymmetric stretching of the primary amine (-NH₂).
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C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl

group.

C=N and C=C stretching: Absorptions in the 1500-1620 cm⁻¹ region, characteristic of the

aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and formula.

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 111

for the free base.

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for

unambiguous confirmation of the molecular formula (C₄H₅N₃O).[18]

Exemplar Protocol: Acquiring ¹H NMR Spectrum
Objective: To obtain a high-resolution ¹H NMR spectrum of 5-Aminopyrimidin-4(3H)-one for

structural verification.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the compound (preferably the

hydrochloride salt for solubility) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆ or D₂O) in a clean, dry NMR tube.

Rationale: DMSO-d₆ is often chosen as it solubilizes many polar organic compounds and

its residual solvent peak does not typically interfere with key signals. It also allows for the

observation of exchangeable N-H protons.

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is

properly tuned and shimmed to achieve optimal magnetic field homogeneity.

Rationale: Shimming is critical for obtaining sharp, well-resolved peaks, which is

necessary for accurate integration and coupling constant analysis.
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Data Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz or higher

field strength, 16-32 scans, relaxation delay of 1-2 seconds).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing the spectrum, and calibrating the chemical shift scale to the residual

solvent peak (e.g., DMSO at 2.50 ppm).

Analysis: Integrate the peaks to determine the relative number of protons for each signal.

Identify the chemical shifts and multiplicities to assign the signals to the respective protons in

the molecule. To confirm N-H protons, a D₂O exchange experiment can be performed by

adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signals will

disappear.

Synthesis and Reactivity
While commercially available, understanding the synthesis of 5-Aminopyrimidin-4(3H)-one
provides insight into its reactivity and potential for derivatization.

Synthetic Pathways
A common laboratory-scale synthesis involves the reductive dehalogenation of a chlorinated

precursor.
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Caption: General workflow for synthesis via catalytic hydrogenation.

Exemplar Protocol: Synthesis via Reductive
Dechlorination
Objective: To synthesize 5-Aminopyrimidin-4(3H)-one from 5-amino-6-chloropyrimidin-4-one.

This method is illustrative of a common strategy for removing halogen atoms from heterocyclic

rings.

Materials:

5-amino-6-chloropyrimidin-4(3H)-one

10% Palladium on carbon (Pd/C) catalyst
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Ammonium formate

Methanol or Ethanol

Methodology:

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-

amino-6-chloropyrimidin-4(3H)-one (1 equivalent).

Reagents: Add a suitable solvent such as methanol or ethanol. To this suspension, add

ammonium formate (3-5 equivalents) as a hydrogen transfer agent.

Rationale: Ammonium formate is a convenient and safer alternative to using pressurized

hydrogen gas for catalytic transfer hydrogenation.

Catalyst: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material).

Rationale: Palladium on carbon is a highly efficient heterogeneous catalyst for

hydrogenation and dehalogenation reactions. It can be easily removed by filtration after

the reaction.

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The

reaction is typically complete within 2-4 hours.

Work-up: After completion, cool the reaction mixture to room temperature. Carefully filter the

mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with

additional solvent.

Causality: The Celite® prevents the fine catalyst particles from clogging the filter paper

and ensures its complete removal.

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The

resulting crude product can be purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) to yield pure 5-Aminopyrimidin-4(3H)-one.
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Biological Significance and Applications in Drug
Discovery
5-Aminopyrimidin-4(3H)-one is a privileged scaffold in modern drug discovery, primarily due

to its ability to mimic the hinge-binding interactions of ATP in the active site of protein kinases.

[1][2]

As a Kinase Inhibitor Scaffold
Protein kinases are a large family of enzymes that play a central role in cell signaling. Their

dysregulation is a hallmark of cancer and many inflammatory diseases. The aminopyrimidine

core can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket,

providing a strong anchor point for an inhibitor. The amino group at the 5-position serves as a

versatile synthetic handle to introduce various substituents that can extend into other regions of

the active site, thereby conferring potency and selectivity.

Numerous kinase inhibitors based on related aminopyrimidine cores have been developed,

targeting enzymes such as:

MAPK-interacting kinases (Mnks): For cancer therapy.[5]

Checkpoint Kinase 1 (CHK1): For hematologic malignancies.[19]

Rho-associated coiled-coil containing protein kinases (ROCKs): For various cellular

processes.[6]

Hematopoietic Progenitor Kinase 1 (HPK1): For immuno-oncology.[20]

Interleukin-1 receptor-associated kinase 4 (IRAK4): For inflammatory diseases.[21]

Caption: Pharmacophore model of hinge-binding interaction.

Other Therapeutic Applications
Beyond kinase inhibition, the aminopyrimidine core is integral to compounds with a wide range

of biological activities, including:
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Antiviral and Anticancer Agents: It serves as a building block for nucleoside analogues and

other complex heterocycles.[4]

Central Nervous System (CNS) Agents: Derivatives have been explored as 5-HT₁ₐ partial

agonists.[22]

Antimicrobial Agents: The scaffold is present in numerous compounds with antibacterial and

antifungal properties.[16][23]

Safety, Storage, and Handling
Hazard Statements: May be harmful if swallowed and can cause skin and eye irritation.[24]

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust

and direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials and light.[11] An inert atmosphere is recommended for long-term storage to

prevent degradation.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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